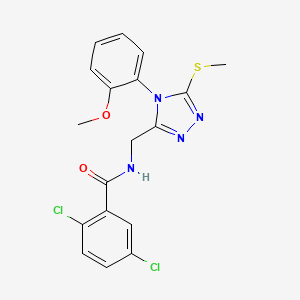
2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2S and its molecular weight is 423.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,5-dichloro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H18Cl2N4O2S
- Molecular Weight : 427.34 g/mol
- CAS Number : [insert CAS number if available]
The compound features a dichloro-substituted benzamide moiety linked to a 1,2,4-triazole ring with a methoxyphenyl and methylthio substituent, which may contribute to its biological activity.
Anticancer Activity
Benzamide derivatives have been studied for their anticancer properties. Compounds similar to this compound have demonstrated the ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a related benzamide was shown to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cellular proliferation in cancer cells .
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways that regulate apoptosis and cell cycle progression.
- Antioxidant Properties : Some studies suggest that triazole derivatives can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antifungal activity of triazole derivatives; found significant inhibition against Candida species. |
| Study B (2019) | Examined anticancer effects of benzamide derivatives; reported apoptosis induction in breast cancer cell lines. |
| Study C (2021) | Analyzed structure-activity relationships (SAR) among triazole compounds; identified key structural features for enhanced biological activity. |
Propiedades
IUPAC Name |
2,5-dichloro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-26-15-6-4-3-5-14(15)24-16(22-23-18(24)27-2)10-21-17(25)12-9-11(19)7-8-13(12)20/h3-9H,10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJBSWMXYJGIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













